8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Description
Systematic IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid . This designation follows IUPAC priority rules, where the quinoline ring is numbered to assign the lowest possible locants to substituents. The chlorine atoms occupy positions 8 (on the quinoline) and 3' (on the phenyl group), while the methyl group is at position 3 and the carboxylic acid at position 4.
The structural validity of this name is confirmed by its SMILES notation (Cc1c(c2cccc(c2nc1c3cccc(c3)Cl)Cl)C(=O)O), which encodes the connectivity of substituents. The InChIKey (QCWDDJQETRNHFX-UHFFFAOYSA-N) further provides a unique identifier for computational and database applications.
Alternative Designations in Literature
In scientific literature and chemical databases, this compound is referenced by its CAS Registry Number (862677-10-9), a universal identifier for chemical substances. Alternative names include:
- 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid (a variant spelling emphasizing the carboxylic acid group).
- 8-Cl-2-(3-Cl-Ph)-3-Me-quinoline-4-COOH (abbreviated notation occasionally used in informal contexts).
Notably, its structural analog, 8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160257-08-8), shares the same quinoline backbone but replaces the carboxylic acid with a reactive acyl chloride group. This distinction highlights the compound’s versatility as a synthetic intermediate.
Structural Relationship to Quinoline Derivatives
Quinoline derivatives are characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substitutions on this framework markedly influence physicochemical properties and reactivity. Key structural comparisons include:
The carboxylic acid group at position 4 distinguishes this compound from many quinoline derivatives, enabling participation in hydrogen bonding and salt formation. This functional group also differentiates it from 8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride , where the acyl chloride group offers reactivity toward nucleophiles. Such structural variations underscore the tailored design of quinoline derivatives for specific synthetic or material applications.
Properties
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-6-3-7-13(19)16(12)20-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDDJQETRNHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 3-chlorobenzoyl chloride with 2-methylquinoline, followed by chlorination and carboxylation reactions. The reaction conditions often require the use of Lewis acid catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MCF-7) : Studies suggest that this compound can induce apoptosis in MCF-7 cells, potentially through the modulation of intrinsic apoptotic pathways .
- Lung Cancer (H460) : Similar inhibitory effects have been observed in lung cancer cells, indicating a broad spectrum of activity against different cancer types .
Antibacterial Properties
The compound has demonstrated effectiveness against several bacterial strains, highlighting its potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms and therapeutic potential .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Involves the reaction of appropriate precursors under controlled conditions to form the quinoline structure.
- Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups, enhancing its biological activity and specificity.
Reaction Analysis
The compound can undergo various chemical reactions, including:
- Oxidation : To introduce additional functional groups.
- Reduction : To alter oxidation states and create derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at various positions on the quinoline ring or phenyl group .
Case Studies and Research Findings
-
Anticancer Mechanism Study :
- A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through intrinsic pathways. Molecular docking studies indicated strong binding affinity to specific targets involved in cancer progression .
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
Key analogs differ in substituent positions, halogenation, and functional groups. Below is a comparative analysis:
Table 1. Structural and Physicochemical Comparison
Functional Group Impact on Reactivity and Bioactivity
- Carboxylic Acid vs. Acyl Chloride : The target compound’s carboxylic acid group enables hydrogen bonding and salt formation, enhancing water solubility. In contrast, the acyl chloride derivative (CAS sc-337401) is more reactive, facilitating conjugation reactions but with reduced stability .
- Chlorine vs. Hydroxyl Substitutions : Replacing the 3-chlorophenyl group with 3-hydroxyphenyl (CAS 669739-31-5) introduces a polar hydroxyl group, likely improving aqueous solubility but reducing membrane permeability .
- Methyl Group Effects: The 3-methyl group on the quinoline core (target compound) may sterically hinder interactions with biological targets compared to non-methylated analogs like CAS 401604-07-7 .
Molecular Docking and Pharmacological Potential
While direct docking data for the target compound is unavailable, analogs such as 6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid exhibit binding affinities to biological targets, with docking scores reported as 0.0 (binding energy: -4.2 kcal/mol) . These studies suggest that quinoline-4-carboxylic acids may interact with enzymes or receptors through π-π stacking (quinoline ring) and hydrogen bonding (carboxylic acid). The target compound’s dual chlorine substitutions could enhance hydrophobic interactions compared to mono-chlorinated or hydroxylated analogs.
Biological Activity
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and findings from recent research.
The molecular formula of this compound is C₁₇H₁₁Cl₂NO₂, with a CAS number of 862677-10-9. The compound is synthesized through multi-step organic reactions, typically involving cyclization processes. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde under basic conditions can yield this quinoline derivative.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit specific enzymes involved in biochemical pathways, leading to significant biological effects. For example, it may modulate the activity of kinases, which are crucial in cell signaling and regulation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. Research indicates that related compounds exhibit inhibitory effects against HIV-1 integrase, with IC50 values in the low micromolar range . This suggests that the compound may also possess similar antiviral properties.
Anticancer Properties
The compound has been evaluated for its anticancer activity in various cancer cell lines. In particular, it has shown promise in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7). The mechanism involves cell cycle arrest at the G1 phase and increased rates of apoptosis compared to controls .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction (%) |
|---|---|---|---|---|
| This compound | MCF-7 | TBD | G1 arrest | TBD |
| Doxorubicin | MCF-7 | 10 | N/A | 1.52 |
| Control | MCF-7 | N/A | N/A | N/A |
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of chlorine atoms and the carboxylic acid group are critical for its interaction with biological targets. Modifications to these groups can lead to variations in potency and selectivity against different enzymes or receptors .
Case Studies
Several case studies have investigated the biological activity of quinoline derivatives similar to this compound:
- HIV Integrase Inhibition : A study found that structurally related compounds demonstrated significant inhibition against HIV integrase, indicating potential for further development as antiviral agents .
- Kinase Inhibition : Another investigation into quinoline derivatives revealed their ability to selectively inhibit Aurora A kinase, which is implicated in cancer progression .
Q & A
Basic Research Questions
Q. How can the synthesis of 8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid be optimized for yield and purity?
- Methodology : Optimize reaction conditions by adjusting stoichiometry of reagents (e.g., sodium nitrite and cupric chloride for diazotization), reaction time (1.5–2 hours), and temperature (room temperature for intermediate steps). Purify via column chromatography using petroleum ether/ethyl acetate gradients (5:1) and recrystallize from ethanol or toluene for high-purity crystals . Monitor reaction progress with TLC and confirm product identity via melting point analysis and spectral data .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology : Use single-crystal X-ray diffraction to resolve the molecular geometry, including dihedral angles between the quinoline core and substituents (e.g., carboxyl group orientation ). Complement with elemental analysis (C, H, N content) and spectral characterization (¹H/¹³C NMR for substituent patterns, ESI-MS for molecular ion validation) . IR spectroscopy can confirm carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and hydrogen bonding motifs .
Q. How do intermolecular interactions influence the compound’s crystallographic stability?
- Methodology : Analyze X-ray crystallography data to identify O–H⋯O hydrogen bonds forming carboxylic acid dimers (bond lengths ~1.8–2.0 Å). These interactions enhance thermal stability and may affect solubility. Compare packing motifs with related quinoline derivatives to predict solid-state behavior .
Advanced Research Questions
Q. What strategies enable functionalization of the quinoline core for enhanced bioactivity?
- Methodology : Introduce substituents at the 2- and 3-positions via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. For example, react chloromethyl intermediates with substituted phenols (K₂CO₃, CH₃CN, reflux) to generate ether-linked derivatives. Hydrolyze esters to carboxylic acids using KOH in ethanol (reflux, 4 hours) . Evaluate steric/electronic effects of substituents on antibacterial activity via MIC assays .
Q. How can cyclization reactions be mechanistically tailored to synthesize fused quinoline derivatives?
- Methodology : Employ polyphosphoric acid (PPA) or Eaton’s reagent (H₃PO₄/P₂O₅) for acid-catalyzed cyclization. For example, heat precursors at 150°C (5–7 hours) to form benzo-oxepinoquinolinones. Monitor reaction progress via TLC and optimize catalyst loading to minimize side products . Mechanistic studies (e.g., DFT calculations) can elucidate transition states for ring closure .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
- Methodology : Cross-validate results using multiple techniques. For instance, if NMR suggests a substituent at the 3-position but X-ray data conflicts, re-examine sample purity (HPLC) or consider dynamic effects (e.g., rotamers). Use Hirshfeld surface analysis to clarify crystallographic packing anomalies .
Q. What approaches mitigate poor solubility in biological assays?
- Methodology : Synthesize water-soluble prodrugs (e.g., ester or amide derivatives) or use co-solvents (DMSO/PEG 400). Alternatively, prepare sodium salts by neutralizing the carboxylic acid with NaOH. Characterize solubility via shake-flask methods and validate bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
